molecular formula C21H32O2 B10860004 Cyclopregnol CAS No. 465-53-2

Cyclopregnol

Cat. No.: B10860004
CAS No.: 465-53-2
M. Wt: 316.5 g/mol
InChI Key: UGIARLNNAPRCPF-HUPPADNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopregnol is synthesized through a series of chemical reactions starting from pregnane derivatives. The key step involves the hydroxylation at the 6β position of the pregnane skeleton. This can be achieved using various reagents and catalysts under controlled conditions. The detailed synthetic route includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and implementing purification methods suitable for industrial applications. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopregnol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclopregnol involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. By influencing these pathways, this compound can affect mood, cognition, and behavior. its exact mechanism of action remains incompletely understood .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: An antipsychotic drug that was found to be more effective than cyclopregnol in clinical trials.

    Pregnanolone: Another neurosteroid with similar structural features but different pharmacological properties.

    Allopregnanolone: A neurosteroid with potent anxiolytic and sedative effects.

Uniqueness of this compound

This compound’s uniqueness lies in its specific hydroxylation pattern and cyclopregnan structure, which confer distinct chemical and biological properties. Despite its limited clinical success, it remains a valuable compound for research and development in steroid chemistry and neuropharmacology .

Properties

CAS No.

465-53-2

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(1S,2R,5S,7S,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone

InChI

InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1

InChI Key

UGIARLNNAPRCPF-HUPPADNKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]45[C@@]3(CC[C@H]4C5)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C

Origin of Product

United States

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